The synthesis of 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol can be achieved through several methods, primarily involving the introduction of the difluorophenyl group onto a suitable precursor followed by reduction to form the alcohol. One common synthetic route includes:
Technical parameters such as temperature, pressure, and reaction time are critical for optimizing yield and purity during synthesis.
The molecular structure of 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol features a central butanol backbone with a methyl group at the second carbon and a difluorophenyl group at the first carbon.
CC(C(C1=CC(=C(C=C1)F)F)O)CInChI=1S/C11H12F2O/c1-6(12)10(14)11(13)8-4-2-7(15)3-5-9(8)11/h2-5,10,14H,1H3The presence of fluorine atoms in the aromatic ring significantly influences the compound's electronic properties and reactivity.
2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol participates in various chemical reactions typical for secondary alcohols. These include:
These reactions are influenced by factors such as solvent choice and temperature.
The mechanism of action for 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol primarily relates to its potential biological activity. While specific mechanisms may vary based on application:
Research into its precise mechanism is ongoing and requires further biochemical studies.
These properties influence its handling and application in laboratory settings.
The applications of 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol are diverse:
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: